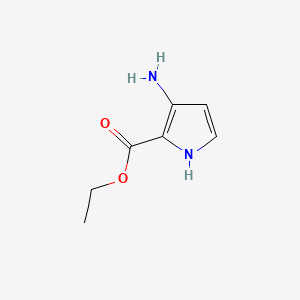

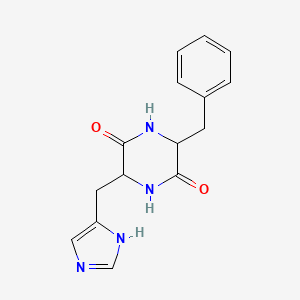

3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione

Overview

Description

“3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione” is a small molecule that may be used to treat chemotherapy-induced neutropenia . It is a selective tumor vascular-disrupting agent .

Synthesis Analysis

The original synthetic procedure of this compound exhibits several limitations. The raw material, ethyl isocyanoacetate, is expensive and has an unpleasant odor that may harm workers . The intermediates generally require purification using column chromatography, which is not a preferred purification method on a large scale . Therefore, an improved method of synthesizing this compound is reported based on the syntheses and isolation of the key intermediate 8, 4-(tert-butyl)-1H-imidazole-5-carbaldehyde, and the final product . The advantages of this method include simple post-treatment, less residual solvent, non-toxicity, and convenient execution .Molecular Structure Analysis

The molecular formula of “3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione” is C15H20N2O2 . Its average mass is 260.332 Da and its mono-isotopic mass is 260.152466 Da .Chemical Reactions Analysis

The synthesis of “3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione” involves a mixture of intermediate 8 and intermediate 9 stirred in DMF at -10 °C for 4 hours under N2 atmosphere .Physical And Chemical Properties Analysis

The density of this compound is 1.1±0.1 g/cm3 . Its boiling point is 521.0±43.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 79.4±3.0 kJ/mol . The flash point is 205.3±28.3 °C . The index of refraction is 1.519 . The molar refractivity is 73.1±0.3 cm3 .Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of various derivatives with potential therapeutic applications. For instance, Pękala et al. (2005) describe the synthesis of derivatives of imidazolidine-2,4-dione, focusing on their structural elucidation and in vitro effects on the electrocardiogram, highlighting their anti-arrhythmic properties (Pękala et al., 2005).

Antiviral Properties

Diketopiperazine derivatives, closely related to 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione, were isolated from marine-derived actinomycete Streptomyces sp. FXJ7.328. These compounds showed modest antivirus activity against influenza A (H1N1) virus (Wang et al., 2013).

Antibacterial and Chemosensitizing Activity

Matys et al. (2015) evaluated a series of amine derivatives of 5-aromatic imidazolidine-4-ones for their ability to enhance antibiotics effectiveness against Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). Their research highlighted the potential of these compounds as chemosensitizers in antibiotic therapies (Matys et al., 2015).

Photo-induced Autorecycling Oxidation

The compounds in this family, including those with piperazine-2,5-dione structures, have been explored for their role in photo-induced autorecycling oxidation of amines. This highlights their potential application in photochemistry and catalysis (Nitta et al., 2005).

Antidiabetic Properties

Research on piperazine derivatives, including 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione, identified them as potential antidiabetic compounds. Le Bihan et al. (1999) conducted structure-activity relationship studies, revealing the potential of these compounds in diabetes treatment (Le Bihan et al., 1999).

Anti-HIV Activity

Al-Masoudi et al. (2007) synthesized new piperazinyl-4-nitroimidazole derivatives and evaluated their in vitro anti-HIV activity. This research contributes to the development of new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Antimicrobial and Antioxidant Activities

Sunitha and Brahmeshwari (2021) synthesized a series of derivatives and evaluated their antibacterial and antioxidant activities. These studies show the compound's potential in developing new antimicrobial and antioxidant agents (Sunitha & Brahmeshwari, 2021).

Future Directions

The development of an improved method for synthesizing “3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione” represents a significant advancement . This method, which includes simple post-treatment, less residual solvent, non-toxicity, and convenient execution, satisfies the requirements of green chemistry and is suitable for use in industrial production . This could pave the way for more widespread use of this compound in the treatment of chemotherapy-induced neutropenia and as a tumor vascular-disrupting agent .

properties

IUPAC Name |

3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXXMJDWTBXTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394170 | |

| Record name | 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

CAS RN |

56586-95-9 | |

| Record name | 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)